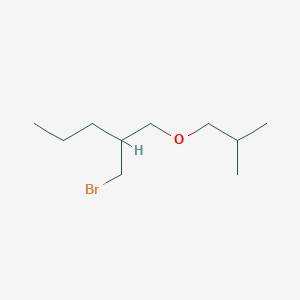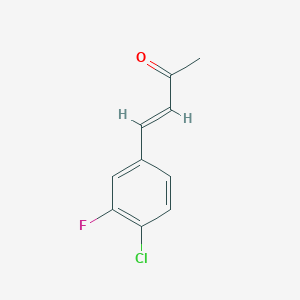
4-(4-Chloro-3-fluorophenyl)but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Chloro-3-fluorophenyl)but-3-en-2-one is an organic compound with the molecular formula C10H8ClFO It is a derivative of butenone, featuring a phenyl ring substituted with chlorine and fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-3-fluorophenyl)but-3-en-2-one typically involves the reaction of 4-chloro-3-fluorobenzaldehyde with acetone in the presence of a base, such as sodium hydroxide, under aldol condensation conditions. The reaction proceeds as follows:
- Mix 4-chloro-3-fluorobenzaldehyde and acetone in a suitable solvent, such as ethanol.
- Add sodium hydroxide to the mixture and stir at room temperature.
- Allow the reaction to proceed for several hours until the desired product is formed.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions
4-(4-Chloro-3-fluorophenyl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-(4-chloro-3-fluorophenyl)butanoic acid.
Reduction: Formation of 4-(4-chloro-3-fluorophenyl)butanol.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4-(4-Chloro-3-fluorophenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(4-Chloro-3-fluorophenyl)but-3-en-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Chlorophenyl)but-3-en-2-one: Lacks the fluorine atom, which may result in different chemical and biological properties.
4-(4-Fluorophenyl)but-3-en-2-one:
4-(4-Bromophenyl)but-3-en-2-one: Contains a bromine atom instead of chlorine, which can influence its chemical behavior.
Uniqueness
4-(4-Chloro-3-fluorophenyl)but-3-en-2-one is unique due to the presence of both chlorine and fluorine atoms on the phenyl ring. This dual substitution can enhance its reactivity and specificity in various chemical and biological contexts, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C10H8ClFO |
|---|---|
Peso molecular |
198.62 g/mol |
Nombre IUPAC |
(E)-4-(4-chloro-3-fluorophenyl)but-3-en-2-one |
InChI |
InChI=1S/C10H8ClFO/c1-7(13)2-3-8-4-5-9(11)10(12)6-8/h2-6H,1H3/b3-2+ |
Clave InChI |
FUOORLXSQLORHR-NSCUHMNNSA-N |
SMILES isomérico |
CC(=O)/C=C/C1=CC(=C(C=C1)Cl)F |
SMILES canónico |
CC(=O)C=CC1=CC(=C(C=C1)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(1-phenyl-1H-pyrazol-3-yl)acetamido]benzene-1-sulfonyl fluoride](/img/structure/B15309178.png)
![1-[(Oxolan-3-yl)methyl]cyclopropane-1-sulfonyl chloride](/img/structure/B15309181.png)

![3-(2-(Piperidin-1-yl)ethyl)-8-azabicyclo[3.2.1]octane](/img/structure/B15309188.png)



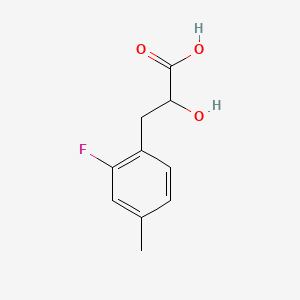
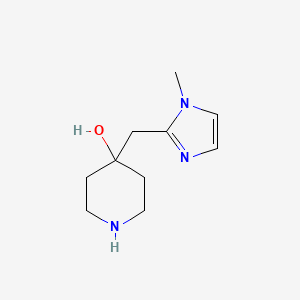
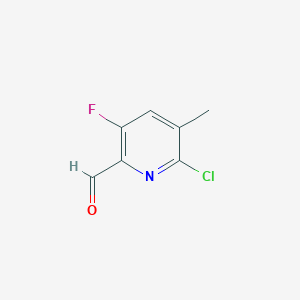
![Pentacyclo[7.3.1.1^{4,12}.0^{2,7}.0^{6,11}]tetradecan-3-aminehydrochloride](/img/structure/B15309212.png)

